molecular formula C21H32O3 B8552108 4-[8-(4-Hydroxyphenyl)octyl]heptane-3,5-dione CAS No. 52122-62-0

4-[8-(4-Hydroxyphenyl)octyl]heptane-3,5-dione

Cat. No. B8552108
M. Wt: 332.5 g/mol
InChI Key: SJWSPZOHKKTVBB-UHFFFAOYSA-N
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Patent
US04093736

Procedure details

[I; Ar is 4-C6H5CH2C6H4, R0 is H, R' and R" are CH3CH2CO, Y is CH2CH2CH2CH2CH2CH2 ] was prepared by hydrogenating 4-[8-(4-benzyloxyphenyl)-5-octenyl]-3,5-heptanedione in the presence of palladium-on-carbon catalyst, and obtained as colorless crystals, m.p. 164°-165° C.
[Compound]
Name
4-C6H5CH2C6H4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-[8-(4-benzyloxyphenyl)-5-octenyl]-3,5-heptanedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][CH:17]=[CH:18][CH2:19][CH2:20][CH2:21][CH2:22][CH:23]([C:28](=[O:31])[CH2:29][CH3:30])[C:24](=[O:27])[CH2:25][CH3:26])=[CH:11][CH:10]=1)C1C=CC=CC=1>[Pd]>[OH:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH:23]([C:24](=[O:27])[CH2:25][CH3:26])[C:28](=[O:31])[CH2:29][CH3:30])=[CH:13][CH:14]=1

Inputs

Step One
Name
4-C6H5CH2C6H4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
4-[8-(4-benzyloxyphenyl)-5-octenyl]-3,5-heptanedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CCC=CCCCCC(C(CC)=O)C(CC)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained as colorless crystals, m.p. 164°-165° C.

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)CCCCCCCCC(C(CC)=O)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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